molecular formula C20H17NO4 B5233673 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide

Cat. No. B5233673
M. Wt: 335.4 g/mol
InChI Key: XLHHCRRXQZDXBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, commonly known as BRL-15572, is a selective antagonist of the orexin-1 receptor (OX1R). The orexin system plays a crucial role in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. BRL-15572 has been extensively used in scientific research to investigate the role of orexin in various physiological and pathological conditions.

Mechanism of Action

BRL-15572 selectively blocks the activity of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which is predominantly expressed in the lateral hypothalamus. Orexin signaling through N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide is involved in the regulation of feeding behavior, energy homeostasis, and arousal. By blocking N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, BRL-15572 reduces the activity of orexin neurons, leading to decreased food intake and increased energy expenditure.
Biochemical and Physiological Effects:
BRL-15572 has been shown to reduce food intake and body weight in animals. It also increases energy expenditure and thermogenesis, which may contribute to its weight loss effects. BRL-15572 has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine, suggesting a potential role in the treatment of drug addiction. BRL-15572 has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

BRL-15572 is a highly selective antagonist of the N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-naphthyloxy)acetamide, which makes it a valuable tool for investigating the role of orexin in various physiological and pathological conditions. However, it has some limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability. This may limit its use in certain experimental settings.

Future Directions

BRL-15572 has potential applications in the treatment of obesity, drug addiction, anxiety, and depression. Further research is needed to fully understand its mechanism of action and to optimize its pharmacokinetic properties. Future studies could investigate the effects of BRL-15572 on other physiological systems beyond the orexin system, such as the immune system and the gut microbiome. Additionally, BRL-15572 could be used in combination with other drugs or therapies to enhance its therapeutic effects.

Synthesis Methods

BRL-15572 can be synthesized by reacting 2-(1-naphthyloxy)acetic acid with 2,3-dihydro-1,4-benzodioxin-6-carbonyl chloride in the presence of a base such as triethylamine. The resulting product can be purified by column chromatography to obtain BRL-15572 in high yield and purity.

Scientific Research Applications

BRL-15572 has been widely used in scientific research to investigate the role of orexin in various physiological and pathological conditions. It has been shown to be effective in reducing food intake and promoting weight loss in animal models of obesity. BRL-15572 has also been used to study the role of orexin in drug addiction, anxiety, and depression.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c22-20(21-15-8-9-18-19(12-15)24-11-10-23-18)13-25-17-7-3-5-14-4-1-2-6-16(14)17/h1-9,12H,10-11,13H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHHCRRXQZDXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(naphthalen-1-yloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.